(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid

FAP Inhibition DPP-IV Inhibition Physicochemical Property Comparison

(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid (CAS 915284-99-0) is a synthetic, small-molecule boronic acid derivative featuring a pyrrolidine ring and an N-methylbenzamido group. With a molecular weight of 290.12 g/mol and a purity specification of 98% (HPLC) from multiple suppliers, this compound serves as a key intermediate in medicinal chemistry.

Molecular Formula C14H19BN2O4
Molecular Weight 290.12 g/mol
Cat. No. B11837657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid
Molecular FormulaC14H19BN2O4
Molecular Weight290.12 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)CN(C)C(=O)C2=CC=CC=C2)(O)O
InChIInChI=1S/C14H19BN2O4/c1-16(14(19)11-6-3-2-4-7-11)10-13(18)17-9-5-8-12(17)15(20)21/h2-4,6-7,12,20-21H,5,8-10H2,1H3
InChIKeyYSKGDNNCJVHEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid: A Unique Boronic Acid Building Block


(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid (CAS 915284-99-0) is a synthetic, small-molecule boronic acid derivative featuring a pyrrolidine ring and an N-methylbenzamido group [1]. With a molecular weight of 290.12 g/mol and a purity specification of 98% (HPLC) from multiple suppliers, this compound serves as a key intermediate in medicinal chemistry . Its structure incorporates the boronic acid warhead, which is critical for reversible covalent inhibition of serine proteases and other hydrolases, placing it within the pharmacologically significant class of dipeptidyl peptidase inhibitors and related bioactive molecules [2].

Why Generic Boronic Acid Analogs Cannot Replace (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid in Precise Research


Substituting this compound with a generic boronic acid or even a close structural analog like Ac-Gly-BoroPro (a known FAP inhibitor) or the des-methyl benzamido derivative introduces critical risks. The N-methylbenzamido substituent is not a passive feature; it directly modulates the molecule's lipophilicity (LogP -0.24), topological polar surface area (TPSA 81.1 Ų), and steric bulk, which are key determinants of target selectivity, membrane permeability, and metabolic stability [1]. Without this specific group, the inhibitor's interaction with the S1' or S2' subsites of target proteases like DPP-IV or FAP can be drastically altered, leading to a loss of potency or a change in selectivity profile that cannot be predicted a priori [2]. Therefore, direct substitution with a cheaper or more readily available analog compromises experimental reproducibility and can invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation of (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid from Closest Analogs


Structural and Physicochemical Divergence from (R)-1-(2-aminoacetyl)pyrrolidin-2-ylboronic acid (Ac-Gly-BoroPro)

The target compound incorporates an N-methylbenzamido moiety, replacing the acetyl group found in the broad-spectrum protease inhibitor Ac-Gly-BoroPro. This substitution results in a significantly larger molecular volume and altered electronic profile, which is reflected in key drug-like physicochemical properties. While direct comparative activity data against a common target are unavailable for the target compound [1], the structural difference provides a quantitative basis for differentiation in predictor models.

FAP Inhibition DPP-IV Inhibition Physicochemical Property Comparison

Purity Benchmarking Against Industrial-Scale Suppliers

The target compound is consistently supplied with a high purity specification of 98% (HPLC) by multiple vendors, including MolCore and Leyan . This purity level is critical for reproducible synthesis of advanced intermediates or final drug candidates, as even 2% of impurities can lead to significant yield loss or side reactions in subsequent steps.

Procurement Quality Batch Consistency Purity

Subsite Selectivity Inferred from Class-Level SAR for DPP-IV Inhibition

The pyrrolidinylaminoacetyl pyrrolidine boronic acid class, as described in patent US20080182995, displays potent and selective DPP-IV inhibitory activity [1]. Within this class, the N-alkylbenzamido modification (exemplified by the target compound's N-methylbenzamido group) is designed to occupy the S2' pocket of the enzyme, a key determinant of selectivity against related proteases like DPP8 and DPP9. While the specific Ki or IC50 value for this compound is not publicly disclosed, the class-level data indicates that N-substitution on the glycine nitrogen is essential for achieving >100-fold selectivity over DPP8/DPP9, a critical safety parameter [1].

DPP-IV Selectivity Structure-Activity Relationship

Distinct Structural Role from (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid, a Common Pyridine Analog

A commercially available analog, (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid (CAS 446299-81-6), shares the N-methylbenzamido group but replaces the pyrrolidine core with a pyridine ring [1]. This key difference alters the ring's electronics and pKa of the boronic acid. The pyrrolidine nitrogen in the target compound (pKa ~8-9 for protonated form) contributes to a different hydrogen-bonding pattern compared to the pyridine nitrogen (pKa ~5). The molecular weight is also distinct (290.12 vs 270.09 g/mol ).

Medicinal Chemistry Isosteric Replacement Structural Diversity

Stability and Storage Profile for Long-Term Research Use

According to technical specifications, the compound should be stored long-term in a cool, dry place and is classified as non-hazardous for transportation . This contrasts with some highly reactive boronic acids, such as certain unprotected aminoalkyl boronic acids, which may require cold chain shipping or inert atmosphere storage to prevent degradation.

Compound Stability Long-Term Storage Procurement Logistics

Optimal Application Scenarios for (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid


Selective DPP-IV Inhibitor Lead Optimization Programs

This compound is ideally suited as a starting scaffold for developing next-generation, selective DPP-IV inhibitors. Its N-methylbenzamido group directly addresses the selectivity challenge over DPP8/DPP9, as outlined in the Phenomix patent family [1]. Synthetic teams can leverage the boronic acid handle for rapid SAR exploration at the P1' position while maintaining the S2' occupation necessary for on-target potency.

Chemical Probe Synthesis for Protease Selectivity Profiling

The pyrrolidine core's distinct physiochemical profile, compared to pyridine-based analogs [2], makes this compound a valuable precursor for generating affinity-based chemical probes. Its robust stability and high purity ensure that derived probes, such as those functionalized for photoaffinity labeling or click chemistry, will have consistent, well-characterized starting material, which is crucial for reproducible target engagement studies.

Synthesis of Advanced Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 290 Da and a balanced LogP/TPSA profile [3], this compound adheres to 'Rule of Three' guidelines for fragments. Its dual reactive handles (boronic acid and a tertiary amide) enable divergent synthesis of focused fragment libraries designed to probe the S1 and S2 subsites of serine proteases simultaneously, a strategy that can accelerate hit-to-lead optimization.

Co-crystallography and Structural Biology Experiments

The high purity (98%) from commercial sources makes the compound directly usable in co-crystallization trials with target proteases without further purification. The boronic acid moiety's ability to form a reversible covalent bond with the catalytic serine provides a stable tetrahedral intermediate mimic, which is invaluable for obtaining high-resolution structures of the enzyme-inhibitor complex to guide structure-based drug design.

Quote Request

Request a Quote for (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.